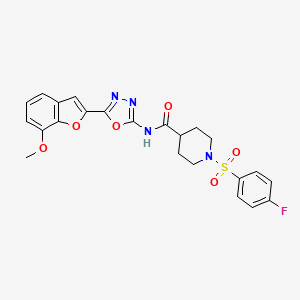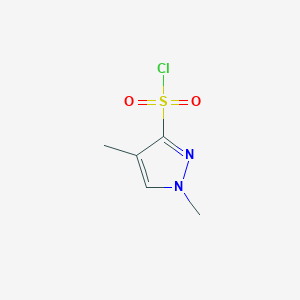
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a photoactivatable amino acid that can be used to study protein structure and dynamics.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Behavioral Profile of Novel Compounds
Role in Binge Eating : A study by Piccoli et al. (2012) discussed the role of orexin receptors in compulsive food consumption and binge eating. It explored the effects of various antagonists, including GSK1059865, a compound structurally related to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Selective 5-HT2A Receptor Inverse Agonist : A study by Vanover et al. (2006) investigated ACP-103, a compound related to the chemical . It acts as a 5-HT2A receptor inverse agonist, suggesting potential applications in treating disorders related to this receptor.
Metabolism of Related Compounds : The metabolism of LY654322, a growth hormone secretagogue structurally similar to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, was studied by Borel et al. (2011). This research provides insights into the metabolic pathways and potential biological effects of related compounds.
Synthesis of Di- and Mono-Oxalamides : Mamedov et al. (2016) presented a novel method for synthesizing oxalamides, which are structurally related to the compound . This could have implications for the synthesis and potential applications of N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Orexin-1 Receptor Antagonists : Research by Bonaventure et al. (2015) on orexin-1 receptor antagonists, like GSK-1059865, suggests potential applications in treating disorders associated with stress or hyperarousal states.
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVRBNTOKJIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)